4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine
Description
Significance of Pyrazole (B372694) Derivatives in Pharmaceutical Research
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities. mdpi.comnih.govnih.gov Pyrazole derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antipsychotic effects. nih.govnih.govresearchgate.net The success of pyrazole-based drugs is exemplified by several marketed pharmaceuticals.
The structural versatility of the pyrazole ring allows for substitution at various positions, enabling medicinal chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. This adaptability has led to the development of numerous pyrazole-containing compounds that have entered clinical trials for a variety of conditions. nih.gov The pyrazole moiety can act as a bioisostere for other aromatic rings, often improving physicochemical properties such as solubility and metabolic stability. nih.gov
One of the most well-known pyrazole-containing drugs is Celecoxib , a selective COX-2 inhibitor used to treat arthritis and acute pain. mdpi.comnih.gov Another example is Rimonabant , which was developed as a cannabinoid receptor antagonist for the treatment of obesity. nih.gov The broad applicability of the pyrazole core continues to make it a focal point of research in the quest for new therapeutic agents. mdpi.com
| Drug Name | Therapeutic Class | Mechanism of Action |
|---|---|---|
| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |
| Rimonabant | Anti-obesity | Cannabinoid receptor 1 (CB1) antagonist |
| Fezolamide | Antidepressant | Monoamine oxidase inhibitor |
| CDPPB | Antipsychotic | mGluR5 positive allosteric modulator |
Importance of Piperidine (B6355638) Scaffolds in Biologically Active Molecules
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs found in pharmaceuticals. nih.govmdpi.com Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates. acs.org The piperidine moiety is a key component in a vast number of drugs, particularly those targeting the central nervous system (CNS). acs.orgnih.gov
The nitrogen atom in the piperidine ring is typically basic, allowing for the formation of salts which can enhance a drug's solubility and stability. Furthermore, the stereochemistry of substituted piperidines can be controlled to achieve specific interactions with biological targets, leading to improved potency and selectivity. mdpi.com
Prominent examples of drugs containing the piperidine scaffold include Methylphenidate (Ritalin), a stimulant used to treat ADHD, and Donepezil , an acetylcholinesterase inhibitor for Alzheimer's disease. acs.orgwikipedia.org The presence of the piperidine ring is often crucial for the biological activity of these molecules. nih.gov For instance, in some compounds, the piperidine moiety has been shown to be important for monoamine oxidase (MAO) inhibition. acs.org
| Drug Name | Therapeutic Class | Mechanism of Action |
|---|---|---|
| Methylphenidate | CNS Stimulant | Norepinephrine-dopamine reuptake inhibitor |
| Donepezil | Anti-Alzheimer's | Acetylcholinesterase inhibitor |
| Fentanyl | Opioid Analgesic | μ-opioid receptor agonist |
| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist |
Overview of Related Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are of paramount importance in drug discovery, with over 85% of all biologically active chemical entities containing a heterocycle. nih.govmdpi.com Their structural diversity and ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, make them ideal frameworks for designing molecules that can bind to specific biological targets with high affinity and selectivity. rsc.org
Beyond pyrazoles and piperidines, a multitude of other heterocyclic systems are frequently employed in medicinal chemistry. These include, but are not limited to, pyridines, pyrimidines, indoles, quinolines, and thiazoles. Each of these rings possesses unique physicochemical properties that can be exploited to modulate a drug's biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.gov
The development of novel synthetic methodologies has greatly expanded the accessible chemical space of heterocyclic compounds, allowing for the creation of increasingly complex and diverse molecular architectures. rsc.orgrsc.org This continuous innovation in synthetic chemistry is a driving force behind the discovery of new drugs. researchgate.net The combination of different heterocyclic rings within a single molecule, as seen in 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine, is a common strategy to create novel scaffolds with unique pharmacological profiles.
Structure
2D Structure
3D Structure
Properties
CAS No. |
442876-37-1 |
|---|---|
Molecular Formula |
C12H21N3 |
Molecular Weight |
207.32 g/mol |
IUPAC Name |
4-(2,5-diethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C12H21N3/c1-3-11-9-12(15(4-2)14-11)10-5-7-13-8-6-10/h9-10,13H,3-8H2,1-2H3 |
InChI Key |
HYJVJXPJFCUEBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)C2CCNCC2)CC |
Origin of Product |
United States |
Synthetic Methodologies for 4 1,3 Diethyl 1h Pyrazol 5 Yl Piperidine and Analogues
Precursor Synthesis and Derivatization Strategies
The assembly of 4-(1,3-diethyl-1H-pyrazol-5-yl)piperidine necessitates the independent preparation of the core heterocyclic rings: a 1,3-diethyl-substituted pyrazole (B372694) and a suitable piperidine (B6355638) intermediate.
Preparation of Substituted Pyrazole Rings
The synthesis of the 1,3-diethyl-1H-pyrazole ring is foundational. A common and versatile method for constructing such pyrazole systems is through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov For the target molecule, this involves the reaction of a diketone with ethylhydrazine (B1196685).
A plausible precursor is 1,3-diethyl-1H-pyrazol-5(4H)-one. This can be synthesized through the reaction of ethyl propionate (B1217596) with ethylhydrazine. wikipedia.org The ethyl propionate serves as the source of the propionyl group which, after cyclization, becomes the ethyl group at the C3 position of the pyrazole ring. Ethylhydrazine provides the N1-ethyl group and the hydrazone functionality necessary for ring closure.
Once the 1,3-diethyl-1H-pyrazol-5(4H)-one is obtained, it can be converted to a more reactive intermediate suitable for linkage to the piperidine ring. A key transformation is the Vilsmeier-Haack reaction, which introduces a formyl group at the C4 position. organic-chemistry.orgarkat-usa.orgijpcbs.com This reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as a formylating agent on the electron-rich pyrazole ring. This yields 5-chloro-1,3-diethyl-1H-pyrazole-4-carbaldehyde. arkat-usa.orgguidechem.comnih.govrsc.org The chloro- and formyl- functionalities provide handles for subsequent reactions to form the pyrazole-piperidine bond.
Table 1: Key Intermediates in Pyrazole Ring Synthesis
| Compound Name | Structure | Role in Synthesis |
| Ethyl propionate | CH₃CH₂COOCH₂CH₃ | Source of the C3-ethyl group |
| Ethylhydrazine | CH₃CH₂NHNH₂ | Provides the N1-ethyl group and hydrazone functionality |
| 1,3-Diethyl-1H-pyrazol-5(4H)-one | Key pyrazole precursor | |
| 5-Chloro-1,3-diethyl-1H-pyrazole-4-carbaldehyde | Activated intermediate for linkage to piperidine |
Synthesis of Piperidine Intermediates
The piperidine moiety can be introduced using commercially available piperidine or a protected derivative. For the synthesis of this compound, piperidine itself can be used directly in the linkage step. Alternatively, a protected piperidine, such as N-Boc-piperidine, can be employed to prevent side reactions at the piperidine nitrogen. The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions after the pyrazole-piperidine linkage is established. The choice of a protected versus unprotected piperidine intermediate depends on the specific reaction conditions of the linkage step.
Formation of Pyrazole-Piperidine Linkages
With the precursors in hand, the next critical step is the formation of the bond between the pyrazole and piperidine rings. Several strategies can be employed to achieve this linkage.
One effective method is reductive amination . nih.govresearchgate.netumich.edu This reaction involves the condensation of the aldehyde group of 5-chloro-1,3-diethyl-1H-pyrazole-4-carbaldehyde with the secondary amine of piperidine to form an intermediate iminium ion. This iminium ion is then reduced in situ to the corresponding amine, forming the desired C-N bond between the pyrazole and piperidine rings. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
Alternatively, a nucleophilic aromatic substitution reaction can be utilized. The chlorine atom at the C5 position of 5-chloro-1,3-diethyl-1H-pyrazole-4-carbaldehyde is susceptible to displacement by a nucleophile. Piperidine, being a secondary amine, can act as the nucleophile, displacing the chloride to form the C-N bond directly. This reaction is often carried out at elevated temperatures and may be facilitated by a base to neutralize the HCl generated.
Chemical Reactions and Reaction Conditions
The successful synthesis of this compound relies on the careful control of specific chemical reactions and their conditions.
Condensation Reactions for Pyrazole Ring Formation
The initial formation of the pyrazole ring through the condensation of a β-dicarbonyl equivalent with ethylhydrazine is a cornerstone of this synthesis. The reaction of ethyl propionate and ethylhydrazine is typically carried out in a suitable solvent such as ethanol. youtube.com The reaction may be performed at room temperature or with gentle heating to drive the reaction to completion. Acid or base catalysis can sometimes be employed to enhance the rate of condensation and subsequent cyclization.
The subsequent Vilsmeier-Haack formylation of the resulting 1,3-diethyl-1H-pyrazol-5(4H)-one is a robust method for introducing the aldehyde functionality. organic-chemistry.orgarkat-usa.org The reaction is generally performed by adding phosphorus oxychloride to cold DMF, followed by the addition of the pyrazolone. The mixture is then heated, often in the range of 80-90 °C, to effect the formylation and chlorination. guidechem.com Workup typically involves quenching the reaction mixture with ice water and extracting the product into an organic solvent.
Table 2: Illustrative Reaction Conditions for Pyrazole Precursor Synthesis
| Reaction | Reagents | Solvent | Temperature | Typical Yield |
| Pyrazolone Formation | Ethyl propionate, Ethylhydrazine | Ethanol | Reflux | Good |
| Vilsmeier-Haack Formylation | 1,3-Diethyl-1H-pyrazol-5(4H)-one, POCl₃, DMF | DMF | 80-90 °C | Moderate to Good guidechem.com |
N-Alkylation and Acylation Strategies on Piperidine
The final step in the synthesis of the target compound is the introduction of the ethyl group onto the nitrogen of the piperidine ring. This is a standard N-alkylation reaction. tsijournals.com The this compound precursor, obtained after the linkage step and deprotection if necessary, can be treated with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base. tsijournals.com Common bases used for this purpose include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a polar aprotic solvent like acetonitrile (B52724) or DMF. The base serves to deprotonate the piperidine nitrogen, increasing its nucleophilicity towards the ethyl halide.
Alternatively, if an acylated piperidine is desired, the piperidine nitrogen can be reacted with an acyl chloride or anhydride (B1165640) in the presence of a base. This would lead to the formation of an amide linkage.
Multi-Component Reactions in Pyrazole/Piperidine Synthesis
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach aligns with the principles of pot, atom, and step economy (PASE), making it a powerful tool for generating molecular diversity. nih.gov While a specific MCR for this compound is not prominently documented, the synthesis of analogous pyrazole-containing structures frequently employs these strategies. nih.govthieme-connect.debeilstein-journals.org
A common and foundational method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govyoutube.com This can be extended into a multi-component setup where the dicarbonyl compound is generated in situ. For instance, a three-component reaction can involve an aldehyde, malononitrile, and a hydrazine to form a pyrazole ring. beilstein-journals.org To construct a fused pyrazole-piperidine system or a piperidine-substituted pyrazole, one could envision an MCR that combines the building blocks for both rings. For example, a four-component reaction for synthesizing pyrano[2,3-c]pyrazoles involves reacting an aldehyde, malononitrile, a β-ketoester, and a hydrazine. beilstein-journals.orgtandfonline.com In these reactions, piperidine is often used as a catalyst. tandfonline.com
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Four-Component | Aromatic Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Water, Ultrasound, Catalyst-free | Pyranopyrazoles | nih.gov |
| Four-Component | β-ketoesters, Hydrazine Hydrate, Malononitrile, Isatines | Piperidine, Aqueous media, RT | Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] | tandfonline.com |
| Three-Component | Ketones, Amines, Vicinal Diols | Ruthenium catalyst | Substituted Pyrroles | acs.org |
Regioselectivity and Stereochemical Control in Synthesis
Achieving specific substitution patterns (regioselectivity) and spatial arrangements (stereochemistry) is critical in synthesizing functional molecules.
Regioselectivity: The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can lead to the formation of two different regioisomers. youtube.com For a target like this compound, controlling the placement of the two ethyl groups on the pyrazole ring is paramount. The reaction of methylhydrazine with a 1,3-diketone, for example, often results in a mixture of isomers that can be challenging to separate. acs.org Research has shown that the choice of solvent can dramatically influence this outcome. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been found to significantly improve regioselectivity in N-methylpyrazole formation compared to reactions run in standard ethanol. acs.org
Stereochemical Control: The piperidine ring in the target molecule contains a stereocenter at the C4 position. The synthesis of substituted piperidines with defined stereochemistry is a significant area of research. nih.gov Methods for achieving this include:
Asymmetric Hydrogenation: The reduction of substituted pyridines or their precursors is a common route to piperidines. nih.gov Catalytic systems using rhodium or iridium can achieve high stereoselectivity. nih.govacs.org
Chemo-enzymatic Dearomatization: This modern approach combines chemical synthesis with biocatalysis. For instance, activated pyridines can be converted to stereo-defined piperidines using a one-pot cascade involving an amine oxidase and an ene imine reductase. nih.gov
Cyclization Strategies: Intramolecular reactions, such as the aza-Michael reaction, can be used to form the piperidine ring. rsc.org The use of chiral organocatalysts can induce high enantioselectivity in these cyclizations. rsc.org Another powerful method involves a double reductive amination cascade using an η4-dienetricarbonyliron complex as a chiral auxiliary, which provides complete control over the stereochemistry of the resulting piperidine. rsc.org
| Method | Key Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Asymmetric Reductive Heck Reaction | Rh-catalyst, Arylboronic acids, Phenyl pyridine-1(2H)-carboxylate | High yield and excellent enantioselectivity for 3-substituted tetrahydropyridines. | acs.org |
| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase cascade | Converts N-substituted tetrahydropyridines to stereo-defined piperidines. | nih.gov |
| Double Reductive Amination Cascade | η4-dienetricarbonyliron complex, NaBH(OAc)3 | Acts as a chiral auxiliary, yielding a single diastereoisomeric product. | rsc.org |
| Gold-Catalyzed Cyclization | Gold catalyst, N-homopropargyl amide | Modular {[2+3]+1} annulation approach with excellent diastereoselectivity. | nih.gov |
Development of Green Chemistry Approaches in Synthesis
Traditional organic synthesis often relies on harsh conditions, toxic solvents, and lengthy procedures. tandfonline.com Green chemistry seeks to mitigate these issues by developing more sustainable and environmentally benign methodologies. nih.govresearchgate.net The synthesis of pyrazole and piperidine derivatives has significantly benefited from these approaches.
Key green strategies include:
Alternative Energy Sources: Microwave (MW) and ultrasound irradiation have emerged as powerful tools. benthamdirect.com Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times—from hours to minutes—and often increases product yields while minimizing the use of hazardous solvents. tandfonline.comacs.orgmdpi.comdergipark.org.tr Similarly, ultrasound-assisted synthesis can accelerate reactions under mild conditions, often in aqueous media. nih.govnih.govresearchgate.net
Green Solvents: The use of water as a reaction medium is a cornerstone of green chemistry. thieme-connect.com Many multi-component reactions for synthesizing pyrazole derivatives, such as pyranopyrazoles, have been successfully performed in water, sometimes eliminating the need for a catalyst entirely. nih.govthieme-connect.com
Recyclable Catalysts: The development of heterogeneous catalysts, such as silica-supported sulfuric acid or polymer-bound catalysts, simplifies product purification and allows for catalyst reuse, reducing waste. thieme-connect.com
| Parameter | Conventional Method | Green Method (Microwave/Ultrasound) | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | acs.org |
| Solvent | Often toxic organic solvents (e.g., dioxane) | Water, Ethanol, or solvent-free | mdpi.comthieme-connect.com |
| Energy Source | Conventional heating (reflux) | Microwave or ultrasonic irradiation | tandfonline.comnih.gov |
| Yield | Variable, often lower | Often higher | acs.org |
| Work-up | Often requires extensive purification (e.g., chromatography) | Simpler, often filtration of solid product | nih.gov |
Computational and Theoretical Studies on 4 1,3 Diethyl 1h Pyrazol 5 Yl Piperidine
In Silico Prediction of Biological Activity Spectra
The initial stages of assessing a novel compound often involve broad-spectrum screening to predict its potential biological activities. This is where computational tools play a crucial role, offering a time and resource-efficient alternative to extensive laboratory testing.
Application of Prediction of Activity Spectra for Substances (PASS) Tool
The Prediction of Activity Spectra for Substances (PASS) tool is a well-established computational approach used to predict a wide range of biological activities for a given chemical structure. While specific PASS analysis data for 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine is not detailed in the available search results, the methodology is frequently applied to novel heterocyclic compounds. This type of analysis generates a list of potential biological effects, with each activity assigned a probability score (Pa for "probably active" and Pi for "probably inactive"). For similar pyrazole (B372694) derivatives, PASS has been utilized to forecast pharmacological actions, offering a preliminary roadmap for experimental validation. researchgate.net
Target Identification using Computational Databases (e.g., SwissTargetPrediction)
Identifying the specific proteins or enzymes that a compound might interact with is a critical step in understanding its mechanism of action. Tools like SwissTargetPrediction leverage the principle of chemical similarity, suggesting that compounds with similar structures are likely to bind to similar protein targets. For a novel compound like this compound, this would involve submitting its chemical structure to the database, which then compares it against a vast library of known active compounds and their targets. The output provides a ranked list of potential protein targets, which can then be prioritized for further investigation through molecular docking and in vitro assays. researchgate.net
Molecular Docking and Ligand-Receptor Interaction Analysis
Once potential biological targets are identified, molecular docking simulations are employed to predict the binding orientation and affinity of the compound within the active site of the target protein. This provides a more detailed picture of the potential interaction at a molecular level.
Investigation of Binding Modes and Affinities with Biological Targets
Molecular docking studies on various pyrazole derivatives have demonstrated their potential to bind to a range of biological targets, including enzymes and receptors implicated in various diseases. nih.govresearchgate.net For this compound, a typical docking study would involve preparing the 3D structure of the compound and the target protein. The docking algorithm would then explore numerous possible binding poses, calculating a binding energy or docking score for each. Lower binding energies generally indicate a more stable and favorable interaction. The results of such studies on related compounds suggest that the pyrazole and piperidine (B6355638) moieties can play a crucial role in anchoring the ligand within the binding pocket of a receptor. nih.goviajpr.com
Identification of Key Hydrogen Bond and Hydrophobic Interactions
The stability of a ligand-receptor complex is determined by a variety of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. Detailed analysis of the docked poses of this compound with its predicted targets would reveal the specific amino acid residues involved in these interactions. The nitrogen atoms of the pyrazole and piperidine rings are potential hydrogen bond acceptors or donors, while the ethyl groups and the aliphatic part of the piperidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket. The identification of these key interactions is fundamental for understanding the basis of the compound's activity and for guiding future efforts in lead optimization. nih.govsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, the methodology is widely applied in the study of pyrazole-containing compounds. nih.gov
Three-Dimensional QSAR (e.g., CoMFA) for Piperidine-Pyrazole Analogues
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational techniques used to correlate the biological activity of a series of compounds with their 3D structural properties. mdpi.comnih.gov Methods like Comparative Molecular Field Analysis (CoMFA) are employed to design more potent molecules by understanding the influence of steric and electrostatic fields on activity. mdpi.com For piperidine-pyrazole analogues, a CoMFA model would be developed by first aligning a set of molecules, typically using the most active compound as a template, within the active site of a target receptor. mdpi.com
The analysis generates 3D contour maps that visualize regions where specific properties are favorable or unfavorable for biological activity. mdpi.com For instance, green contours might indicate areas where bulky (steric) groups enhance activity, while yellow contours suggest regions where they are detrimental. Similarly, blue contours could show where positive electrostatic charges are preferred, and red contours where negative charges would increase potency. These visual guides are instrumental in rationally designing new analogues, such as modifying substituents on the piperidine or pyrazole rings, to improve their interaction with a biological target. mdpi.com The predictive power of these models is assessed through rigorous statistical validation, including the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.comnih.gov
| Parameter | Description | Value |
|---|---|---|
| q² | Cross-validated correlation coefficient (Leave-One-Out) | 0.628 |
| r² | Non-cross-validated correlation coefficient | 0.905 |
| F-value | F-test statistic | 105.7 |
| Standard Error of Prediction (SEP) | Measure of the accuracy of predictions | 0.450 |
| Number of Components | Optimal number of principal components used in the model | 5 |
Correlation of Molecular Descriptors with Biological Potency
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical link between a compound's biological activity and its physicochemical properties, which are quantified by molecular descriptors. nih.gov For pyrazole and piperidine derivatives, a wide array of descriptors can be calculated to build these predictive models. nih.govresearchgate.net These descriptors fall into several categories, including electronic (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). nih.gov
Studies on various pyrazole-containing compounds have successfully correlated such descriptors with biological potencies like antioxidant, anticancer, or anticoagulant activities. researchgate.netresearchgate.netresearchgate.net For example, a 2D-QSAR model for antioxidant pyrazole derivatives might use descriptors like the energy of the highest occupied molecular orbital (HOMO), ionization potential, and the number of double bonds. nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to generate an equation that can predict the activity of new, unsynthesized compounds. nih.gov This approach accelerates the drug discovery process by prioritizing the synthesis of candidates with the highest predicted potency.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Molecular Architecture Elucidation
Density Functional Theory (DFT) is a robust computational method for determining the optimized geometric and electronic structure of molecules. nih.gov For compounds like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p), can predict key structural parameters. researchgate.netnih.gov These parameters include bond lengths, bond angles, and dihedral angles, which together define the molecule's three-dimensional architecture. The accuracy of these theoretical calculations is often validated by comparing the results with experimental data from techniques like X-ray crystallography, with studies on related pyrazole derivatives showing excellent agreement. nih.gov This computational elucidation of the molecular structure is a prerequisite for further theoretical analysis, including QSAR and molecular docking.
| Bond | Experimental (Å) | Theoretical (Å) |
|---|---|---|
| N3–N4 (Pyrazole Ring) | 1.383 | 1.371 |
| O3–C15 | 1.363 | 1.381 |
| C1–C10 | 1.227 | 1.244 |
Frontier Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key framework within quantum chemistry for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital, which can accept electrons, and its energy relates to the electron affinity and electrophilicity of the molecule. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. taylorandfrancis.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For this compound, calculating these values helps predict its reactivity in chemical reactions and its stability. Other related quantum chemical descriptors, such as chemical hardness, softness, and electronegativity, can also be derived from HOMO and LUMO energies. researchgate.net
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.2 |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |
| Ionization Potential (I) | -EHOMO | 6.2 |
| Electron Affinity (A) | -ELUMO | 1.5 |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 |
Nonlinear Optical Properties Prediction
Molecules with specific structural and electronic features can exhibit nonlinear optical (NLO) properties, which are of interest for applications in telecommunications and optical data processing. researchgate.netrsc.org Quantum chemical calculations are used to predict the NLO potential of a molecule by computing its dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β). repec.org A large hyperpolarizability value indicates a significant NLO response. repec.org Pyrazole derivatives have been studied for their NLO properties due to their conjugated π-electron systems, which can facilitate intramolecular charge transfer—a key requirement for NLO activity. researchgate.netias.ac.in DFT calculations can effectively predict these properties, often using the calculated values for a known NLO material like urea (B33335) as a benchmark for comparison. researchgate.netrepec.org
| Parameter | Unit | Calculated Value |
|---|---|---|
| Dipole Moment (µ) | Debye | 4.3785 |
| Mean Polarizability (α₀) | x10-30 esu | 1.70 |
| First Hyperpolarizability (β₀) | x10-30 esu | 1.39 |
Conformational Analysis and Energy Landscapes
The biological function and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov The collection of all possible conformations and the energy barriers between them constitutes the molecule's potential energy landscape. nih.govfrontiersin.org
For this compound, conformational analysis primarily focuses on the piperidine ring. Saturated six-membered rings like piperidine predominantly adopt a low-energy "chair" conformation. nih.gov The key question is the orientation of the substituent at the 4-position—in this case, the 1,3-diethyl-1H-pyrazol-5-yl group. Generally, there is a strong energetic preference for a substituent to occupy the equatorial position rather than the more sterically hindered axial position. rsc.org The conformational free energy difference (-ΔG°) between the axial and equatorial conformers can be determined experimentally or calculated using molecular mechanics. nih.gov For 4-substituted piperidines, these energy values are often very similar to those of analogous cyclohexane (B81311) compounds. nih.gov Understanding the preferred conformation and the energy landscape is critical, as the precise shape of the molecule governs how it fits into a receptor binding site, thereby dictating its biological activity.
Structure Activity Relationship Sar Studies of 4 1,3 Diethyl 1h Pyrazol 5 Yl Piperidine Analogues
Impact of Substituent Modifications on Biological Potency and Selectivity
The potency and selectivity of 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine analogues are highly sensitive to the nature and position of substituents. SAR studies have demonstrated that even minor chemical alterations can lead to significant changes in biological outcomes. nih.gov Appropriate substitution on the pyrazole (B372694) ring is a key strategy for enhancing anticancer efficacy and tumor selectivity. nih.gov
Research into pyrazole-fused curcumin analogues has provided specific insights into how different substituents affect cytotoxicity against cancer cell lines. For instance, modifications on an aromatic ring (Ring B) of the analogue backbone showed that nonphenolic substitutions generally resulted in lower cell growth inhibition compared to phenolic-substituted compounds. nih.gov However, certain substitutions, such as 3,4-dimethoxy and 3,4,5-trimethoxy groups, were exceptions, displaying notable activity. nih.gov This suggests a complex interplay between lipophilicity and hydrogen-bonding capacity in determining biological potency. Highly hydrophobic structures, such as those with a 1,3-diphenyl-1H-pyrazole group, or overly hydrophilic compounds, like those with a 3-carboxy-1H-pyrazole, tended to be less active, likely due to poor membrane permeability and absorption. nih.gov
| Substituent Group on Ring B | General Impact on Potency | Notable Exceptions |
|---|---|---|
| Nonphenolic | Generally lower activity | - |
| Phenolic | Generally higher activity | - |
| 3,4-Dimethoxy | Potent activity | - |
| 3,4,5-Trimethoxy | Potent activity | - |
Role of the Piperidine (B6355638) Moiety in Biological Activity
The piperidine ring is a prevalent scaffold in medicinal chemistry, recognized for its importance in the construction of therapeutic agents. nih.govresearchgate.net This six-membered nitrogen-containing heterocycle is a key structural feature in numerous pharmaceuticals, contributing significantly to their biological activity. nih.gov
The piperidine moiety often serves as a crucial anchor for binding to biological targets. For example, in the context of acetylcholinesterase (AChE) inhibitors, the benzyl-piperidine group facilitates strong binding to the enzyme's catalytic site through interactions with key amino acid residues. encyclopedia.pub Furthermore, the structural properties of the piperidine ring can be leveraged to improve the pharmacokinetic properties of a drug candidate. The introduction of a piperidine moiety has been shown to enhance a compound's ability to cross the blood-brain barrier. encyclopedia.pub In some analogues, introducing unsaturation into the piperidine ring has led to a tenfold increase in potency. dndi.org Conversely, replacing the piperidine ring with an acyclic or morpholine analogue often results in a significant loss of activity, highlighting the piperidine scaffold's critical role in maintaining the optimal conformation for target interaction. dndi.org
Influence of Pyrazole Substituents on Pharmacological Profiles
The pyrazole ring is a versatile core in drug design, and its pharmacological profile can be finely tuned by altering its substituents. nih.gov The nitrogen atoms within the pyrazole ring enhance its ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets. researchgate.net
| Substituent at Position 3 of Pyrazole Ring | Observed Cytotoxicity |
|---|---|
| 3-Methyl | More potent |
| 3-Phenyl | More potent |
| 3-Carboxy | Less cytotoxic / Inactive |
Stereochemical Considerations in Piperidine-Based Ligands
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of piperidine-based ligands. Different stereoisomers of a compound can exhibit vastly different potencies and selectivities because biological targets like receptors and enzymes are chiral themselves. nih.gov
For instance, studies on naphthyl-substituted piperidines have shown that analogues differing only in their stereochemistry display varying degrees of selectivity for different transporters. nih.gov The spatial orientation of substituents on the piperidine ring dictates how well the ligand fits into its binding site. A powerful example of stereochemical control is seen in ligands designed to selectively bind metal ions. By incorporating a piperidine ring to create a more rigid structure, researchers can engineer specific coordination environments. A trans-piperidine ligand was found to enforce a coordination geometry that was less favorable for Cu²⁺ binding, which dramatically improved its selectivity for Zn²⁺ over Cu²⁺. mdpi.com This demonstrates that controlling the stereochemistry of the piperidine scaffold is a feasible and effective strategy for engineering ligand selectivity. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step processes, including condensation of substituted pyrazole precursors with piperidine derivatives. For example, halogenated aromatic pyrazoles (e.g., 4-fluoro or 4-chloro substituents) are coupled with piperidine rings via nucleophilic substitution or carbonyl-based coupling reactions. Optimization involves adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and catalytic bases (e.g., piperidine itself as a base for deprotonation). Reaction progress can be monitored via TLC or HPLC, and purification achieved through column chromatography or recrystallization .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Due to its potential toxicity and reactivity, the compound should be stored in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Handling requires PPE (gloves, lab coat, goggles) and use of a fume hood. Waste disposal must comply with institutional guidelines for organic amines, avoiding environmental release. Stability tests (e.g., accelerated degradation studies under varying pH and temperature) are recommended to establish shelf-life .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is critical for confirming molecular structure, particularly the dihedral angles between the pyrazole and piperidine rings. IR spectroscopy identifies functional groups (e.g., C=O or N-H stretches). Mass spectrometry (HRMS or ESI-MS) validates molecular weight and purity. X-ray crystallography provides definitive confirmation of stereochemistry and intramolecular hydrogen bonding patterns, as demonstrated in related pyrazole-piperidine structures .
Advanced Research Questions
Q. How can computational modeling predict the biological activity and pharmacokinetics of this compound?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations (using software like AutoDock or Schrödinger Suite) can predict binding affinity to biological targets (e.g., kinases or GPCRs). ADMET predictors (e.g., ADMET Predictor™) estimate absorption, distribution, and toxicity profiles by analyzing descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validation requires cross-referencing with in vitro assays (e.g., cytochrome P450 inhibition studies) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole-piperidine derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent electronegativity (e.g., fluorine vs. chlorine) or stereochemical effects. Systematic SAR studies should compare analogs under standardized assay conditions (e.g., MIC values for antimicrobial activity). X-ray crystallography or DFT calculations can clarify how substituent positioning affects intramolecular interactions (e.g., C–H···N hydrogen bonds) and bioactivity. Meta-analyses of published data, accounting for assay protocols and statistical significance, are also critical .
Q. How do intramolecular interactions in this compound influence its conformational stability?
- Methodological Answer : X-ray crystallography reveals key interactions, such as S(6) ring motifs formed by C–H···N hydrogen bonds, which stabilize the pyrazole-piperidine conformation. Variable-temperature NMR can detect dynamic ring puckering in solution. Molecular dynamics simulations (e.g., using GROMACS) quantify energy barriers for ring-flipping transitions. Comparing crystal structures of analogs with/without substituents (e.g., ethyl vs. methyl groups) identifies steric or electronic influences on stability .
Q. What catalytic applications does this compound have in organic synthesis?
- Methodological Answer : The compound’s basicity and nucleophilicity make it a candidate for catalyzing Knoevenagel condensations or Michael additions. Experimental design should screen solvent systems (e.g., polar aprotic vs. protic), substrate scope (e.g., aldehydes vs. ketones), and catalyst loading (1–10 mol%). Kinetic studies (e.g., monitoring via UV-Vis spectroscopy) and Hammett plots can elucidate mechanistic pathways. Comparisons with traditional catalysts (e.g., piperidine alone) quantify efficacy enhancements .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
